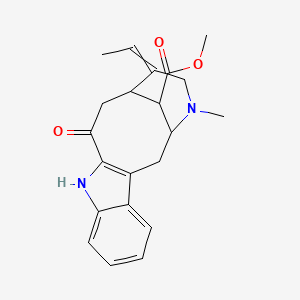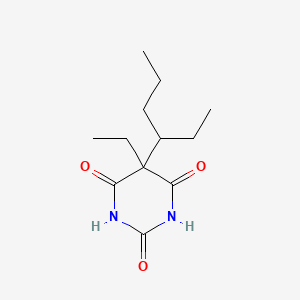
Tetrabarbital
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabarbital, also known as Butysal, Butysedal, or Tetramal, is a barbiturate derivative used primarily as a hypnotic. It is a member of the barbiturate class of drugs, which are known for their sedative and hypnotic properties. The chemical formula for this compound is C12H20N2O3, and it has a molar mass of 240.303 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrabarbital is synthesized through a series of chemical reactions involving the condensation of malonic acid derivatives with urea. The process typically involves the following steps:
Condensation Reaction: Malonic acid derivatives react with urea in the presence of a strong acid catalyst to form barbituric acid.
Alkylation: The barbituric acid is then alkylated using ethyl halides to introduce the ethyl groups at the 5-position of the pyrimidine ring.
Cyclization: The final step involves cyclization to form the pyrimidine-2,4,6-trione structure of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrabarbital undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 5-position of the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohol derivatives.
Substitution Products: Substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Tetrabarbital has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of barbiturate chemistry and reactivity.
Biology: Employed in studies of enzyme inhibition and receptor binding.
Medicine: Investigated for its sedative and hypnotic effects, as well as its potential use in anesthesia.
Industry: Utilized in the synthesis of other barbiturate derivatives and as a reference standard in analytical chemistry.
Mécanisme D'action
Tetrabarbital exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It enhances the binding of GABA to its receptor, increasing the opening frequency of GABA-activated chloride channels. This leads to an influx of chloride ions into the postsynaptic neuron, hyperpolarizing the cell membrane and reducing neuronal excitability . The primary molecular targets are the GABA-A receptors, which play a crucial role in mediating the sedative and hypnotic effects of this compound.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
76-23-3 |
|---|---|
Formule moléculaire |
C12H20N2O3 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
5-ethyl-5-hexan-3-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-7-8(5-2)12(6-3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) |
Clé InChI |
ZLUNGGZJSQDFPH-UHFFFAOYSA-N |
SMILES |
CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |
SMILES canonique |
CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC |
| 76-23-3 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


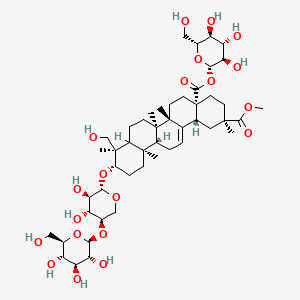
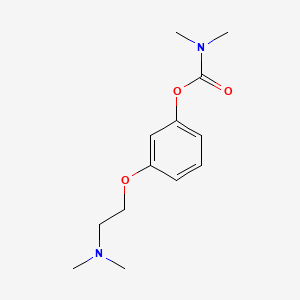
![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1212115.png)
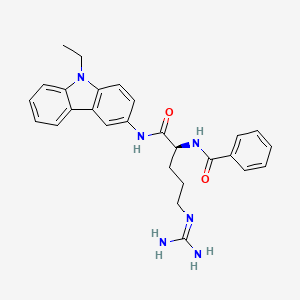
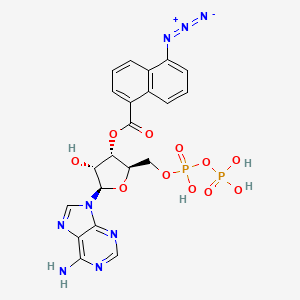


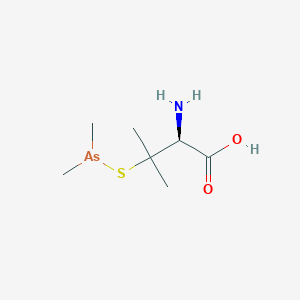
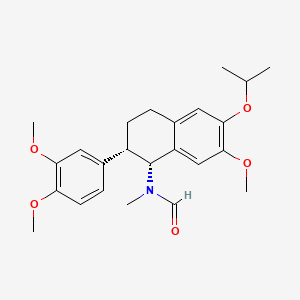
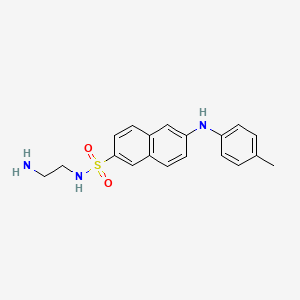
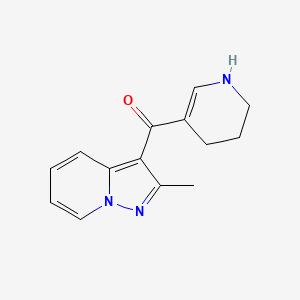
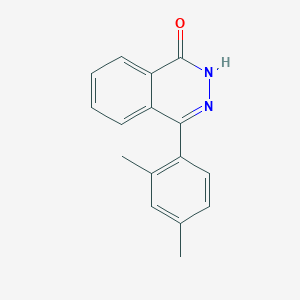
![[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone](/img/structure/B1212130.png)
